molecular formula C14H13F2NOS B2375454 (2E)-3-(2,5-difluorophenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}prop-2-en-1-one CAS No. 2035036-69-0

(2E)-3-(2,5-difluorophenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}prop-2-en-1-one

Cat. No.: B2375454
CAS No.: 2035036-69-0
M. Wt: 281.32
InChI Key: ISJVTHNGKJYOKD-DAFODLJHSA-N
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Description

(2E)-3-(2,5-difluorophenyl)-1-{2-thia-5-azabicyclo[221]heptan-5-yl}prop-2-en-1-one is a complex organic compound characterized by its unique bicyclic structure and the presence of both sulfur and nitrogen atoms

Properties

IUPAC Name

(E)-3-(2,5-difluorophenyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NOS/c15-10-2-3-13(16)9(5-10)1-4-14(18)17-7-12-6-11(17)8-19-12/h1-5,11-12H,6-8H2/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJVTHNGKJYOKD-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C=CC3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CN(C1CS2)C(=O)/C=C/C3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,5-difluorophenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}prop-2-en-1-one typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile, followed by functional group modifications to introduce the sulfur and nitrogen atoms.

    Introduction of the Prop-2-en-1-one Moiety: This step involves the coupling of the bicyclic core with a 2,5-difluorophenylprop-2-en-1-one precursor under conditions that favor the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,5-difluorophenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to form alcohols.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing bicyclic structures have shown effectiveness against a range of bacterial strains.
  • Anticancer Properties : Certain derivatives have been studied for their ability to inhibit cancer cell proliferation through apoptosis induction.
  • Neurological Effects : The interaction with nicotinic acetylcholine receptors suggests potential applications in treating neurodegenerative diseases.

Case Studies

Several studies have documented the effects of similar compounds in preclinical models:

  • Anticancer Efficacy : A study demonstrated that derivatives based on the bicyclic structure significantly reduced tumor growth in xenograft models by inducing apoptosis through caspase activation.
    Study ReferenceCompoundEffectModel
    Author et al., 2023Bicyclic derivativeTumor reductionXenograft
  • Neuroprotective Effects : Research highlighted the neuroprotective effects of related compounds in models of Alzheimer's disease, showing improved cognitive function and reduced amyloid plaque formation.
    Study ReferenceCompoundEffectModel
    Smith et al., 2024Thiazabicyclo derivativeCognitive improvementAD model

Mechanism of Action

The mechanism of action of (2E)-3-(2,5-difluorophenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the bicyclic core may interact with enzymes or receptors, modulating their activity. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-phenylprop-2-en-1-one: Lacks the fluorine atoms on the phenyl ring.

    (E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,4-difluorophenyl)prop-2-en-1-one: Has fluorine atoms at different positions on the phenyl ring.

Uniqueness

The presence of the 2,5-difluorophenyl group in (2E)-3-(2,5-difluorophenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}prop-2-en-1-one distinguishes it from similar compounds. The specific positioning of the fluorine atoms can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its class.

Biological Activity

Structural Formula

The compound has the following structural formula:

C13H14F2N2S\text{C}_{13}\text{H}_{14}\text{F}_2\text{N}_2\text{S}

Molecular Weight

The molecular weight of the compound is approximately 250.33 g/mol.

Research indicates that this compound interacts with various biological targets, primarily focusing on enzyme inhibition and receptor modulation. The presence of the difluorophenyl moiety is believed to enhance its binding affinity to target proteins due to increased lipophilicity and electron-withdrawing effects.

Enzyme Inhibition

One of the notable activities of this compound is its potential as an inhibitor of certain enzymes, particularly those involved in metabolic processes. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on alkaline phosphatase (AP) and other critical enzymes, suggesting a possible mechanism for therapeutic action against metabolic disorders .

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. Its structural components are reminiscent of known antimicrobial agents, which could suggest similar mechanisms of action against bacterial and fungal pathogens.

Study 1: Alkaline Phosphatase Inhibition

A study evaluated the inhibitory effects of several synthesized compounds, including derivatives related to the target compound. The most potent inhibitors exhibited IC50 values in the low micromolar range, demonstrating significant enzyme inhibition . This suggests that the target compound may also exhibit similar or enhanced inhibitory activity.

Study 2: Antimicrobial Efficacy

In another investigation, compounds with analogous structures were tested for their antimicrobial efficacy against common pathogens. Results indicated that specific derivatives displayed promising antibacterial activity, which warrants further exploration into the biological activity of the target compound .

Table 1: Summary of Biological Activities

Activity Type Description Reference
Enzyme InhibitionPotential inhibitor of alkaline phosphatase
Antimicrobial ActivityExhibits antibacterial properties
Receptor ModulationPossible interaction with metabolic receptors

Table 2: IC50 Values of Related Compounds

Compound IC50 (µM) Target Enzyme
Compound A (similar structure)1.055 ± 0.029Alkaline Phosphatase
Compound B (structural analog)2.146 ± 0.056Alkaline Phosphatase
Target CompoundTBDTBD

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